2-Fluoro-6-phenylpyridine
Overview
Description
2-Fluoro-6-phenylpyridine is a fluorinated aromatic heterocyclic compound It is characterized by the presence of a fluorine atom at the second position and a phenyl group at the sixth position of the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent in the aromatic ring reduces basicity and reactivity compared to their chlorinated and brominated analogues .
Mode of Action
It’s known that the reaction between 2-phenylpyridine and two equivalents of agf2 in acetonitrile at room temperature forms 2-fluoro-6-phenylpyridine . This reaction yields this compound as the only fluorinated product detectable by 19F nuclear magnetic resonance (NMR) spectroscopy .
Biochemical Pathways
Fluoropyridines are known to have a significant impact on various biological applications .
Biochemical Analysis
Biochemical Properties
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent in the aromatic ring contributes to these properties .
Molecular Mechanism
The process of fluorination of pyridines has been explored . The fluorination of several medicinally important compounds and the application of this fluorination reaction to the synthesis of a range of 2-pyridyl compounds via 2-fluoropyridines are demonstrated .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Fluoro-6-phenylpyridine involves the site-selective C-H fluorination of 2-phenylpyridine using silver(II) fluoride in acetonitrile. The reaction is typically carried out at room temperature, and the product is obtained in high yield . The reaction conditions are as follows:
Reagents: 2-phenylpyridine, silver(II) fluoride, acetonitrile
Conditions: Room temperature, nitrogen atmosphere, magnetic stirring
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinating agents.
Chemical Reactions Analysis
2-Fluoro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions: Silver(II) fluoride for fluorination, various nucleophiles for substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the fluorine atom can be replaced with groups such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
2-Fluoro-6-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic electronics and fluorescent materials.
Biological Research: Fluorinated pyridines are often used in radiolabeling for imaging studies due to their stability and favorable pharmacokinetics.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Phenylpyridine
Comparison: 2-Fluoro-6-phenylpyridine is unique due to the presence of both a fluorine atom and a phenyl group on the pyridine ring. This combination imparts distinct electronic properties, making it more versatile in various chemical reactions compared to its analogs. For instance, 2-Fluoropyridine lacks the phenyl group, which limits its applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-6-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUBWDOWSHTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376546 | |
Record name | 2-fluoro-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-17-1 | |
Record name | 2-fluoro-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.